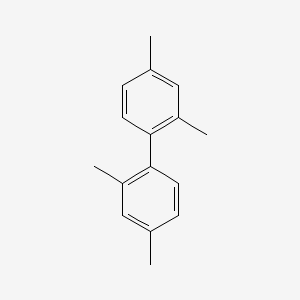
1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- is an organic compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 2’, 4, and 4’ positions. This compound is known for its unique structural properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- typically involves the alkylation of biphenyl with methyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst, nitration using HNO3 and H2SO4.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Another isomer with methyl groups at the 3 and 5 positions.
Uniqueness
1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Propriétés
Numéro CAS |
3976-36-1 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18/c1-11-5-7-15(13(3)9-11)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
Clé InChI |
PZCRCGZQRHMEDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















